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Compound of Interest

Compound Name: Bmy 21502

Cat. No.: B1667324

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of BMY 21502, a nootropic agent,
against a placebo in a clinical trial focused on cognitive function in patients with mild-to-
moderate Alzheimer's disease. The data and methodologies presented are based on a pilot
study designed to assess the potential of BMY 21502 as a cognitive enhancer.

Quantitative Data Summary

A pilot study involving 69 patients with Alzheimer's disease provides the primary source of
comparative data between BMY 21502 and a placebo.[1] The key cognitive and discontinuation
findings are summarized in the table below.
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. Statistical
Metric BMY 21502 (n=34) Placebo (n=35) L
Significance
Mean Change in Not Statistically
ADAS Cognitive -1.5 points -0.5 points Significant (p > 0.05)
Score (Week 12) [1112]

Mean Change in
ADAS Cognitive

Score in Patients with ) ) Not Statistically
) -2.7 points +0.3 points o
Moderate Dementia Significant[1]
(MMSE < 20) (Week
12)
) ] ] 35% (12 of 34 ] Statistically Significant

Discontinuation Rate ] 9% (3 of 35 patients)

patients) (p <0.05)[1]

Discontinuations due ) ]
24% (8 of 34 patients) 9% (3 of 35 patients)
to Adverse Events

ADAS = Alzheimer's Disease Assessment Scale; MMSE = Mini-Mental State Examination.
Experimental Protocols

The clinical trial was a randomized, double-blind, placebo-controlled study.[1]

Participants:

» Atotal of 69 patients diagnosed with mild-to-moderate Alzheimer's disease were enrolled.[1]

[2]
e The cohort included 28 men and 41 women with a mean age of 72 years (range 54-92).[1]
e The mean Mini-Mental State Examination (MMSE) score at baseline was 23.5.[1]
Treatment Regimen:

o Patients were randomly assigned to receive either BMY 21502 (300 mg three times daily) or
a placebo.[2]
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e The double-blind treatment period lasted for 12 weeks.[1][2]

e This was preceded by a 1-week placebo lead-in and followed by a 4-week placebo washout
period.[2]

Efficacy Assessments:

e Primary: Alzheimer's Disease Assessment Scale (ADAS) and the Clinical Global Impressions
Scale.[1]

e Secondary: The Computerized Neurological Test Battery and the Mini-Mental State
Examination (MMSE).[1]

o Assessments were conducted at weeks 4, 8, 12, and 16.[2]

Safety and Tolerability

While generally well-tolerated, BMY 21502 was associated with a higher incidence of abnormal
liver enzyme concentrations and nausea compared to the placebo group.[1] The
discontinuation rate was significantly higher in the BMY 21502 group, with a substantial portion

of these being due to adverse events.[1]

Mechanism of Action

BMY 21502 is identified as a pyrrolidinone derivative with purported memory- and cognition-
enhancing properties.[3] Preclinical findings suggest it may protect memory and enhance long-
term potentiation.[2] It is also suggested to attenuate hypoxia-induced deterioration in brain
function.[3]
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Screening & Randomization

69 Patients with Mild-to-Moderate Alzheimer's Disease
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Caption: Experimental workflow of the BMY 21502 vs. Placebo clinical trial.
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Conclusion

In this pilot study, BMY 21502 did not demonstrate a statistically significant superiority over
placebo in improving cognitive function in patients with mild-to-moderate Alzheimer's disease,
as measured by the ADAS cognitive score.[1] Although a greater numerical improvement was
observed in the BMY 21502 group, particularly in patients with more moderate dementia, the
difference was not significant.[1] The higher rate of discontinuation due to adverse events in the
BMY 21502 group is a noteworthy consideration for future investigations.[1] The study authors
suggested that further evaluation in a larger study population may be warranted to fully
determine the compound's potential efficacy.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b1667324?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/8968446/
https://www.benchchem.com/product/b1667324?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/8968446/
https://www.benchchem.com/product/b1667324?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/8968446/
https://pubmed.ncbi.nlm.nih.gov/8968446/
https://pubmed.ncbi.nlm.nih.gov/8239308/
https://www.benchchem.com/product/b1667324?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/8968446/
https://pubmed.ncbi.nlm.nih.gov/8968446/
https://pubmed.ncbi.nlm.nih.gov/8239308/
https://pubmed.ncbi.nlm.nih.gov/8239308/
https://www.medchemexpress.com/bmy-21502.html
https://www.benchchem.com/product/b1667324#efficacy-of-bmy-21502-compared-to-placebo-in-cognitive-trials
https://www.benchchem.com/product/b1667324#efficacy-of-bmy-21502-compared-to-placebo-in-cognitive-trials
https://www.benchchem.com/product/b1667324#efficacy-of-bmy-21502-compared-to-placebo-in-cognitive-trials
https://www.benchchem.com/product/b1667324#efficacy-of-bmy-21502-compared-to-placebo-in-cognitive-trials
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667324?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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